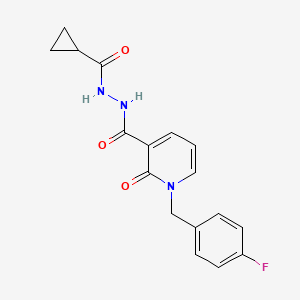

N'-(cyclopropanecarbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

The compound N'-(cyclopropanecarbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide belongs to the dihydropyridine-carbohydrazide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a carbohydrazide moiety. Key structural features include:

- Cyclopropanecarbonyl substituent: Introduces conformational rigidity and metabolic stability due to the strained cyclopropane ring.

- Carbohydrazide linkage: Facilitates hydrogen bonding and metal coordination, critical for target binding .

Computational studies suggest such compounds target enzymes like glucosamine-6-phosphate synthase, a key player in microbial cell wall synthesis .

Properties

IUPAC Name |

N'-(cyclopropanecarbonyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3/c18-13-7-3-11(4-8-13)10-21-9-1-2-14(17(21)24)16(23)20-19-15(22)12-5-6-12/h1-4,7-9,12H,5-6,10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNZCPILQPUTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopropanecarbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the dihydropyridine core. This is followed by the introduction of the cyclopropanecarbonyl and 4-fluorobenzyl groups. Common reagents used in these reactions include cyclopropanecarbonyl chloride, 4-fluorobenzyl bromide, and hydrazine derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopropanecarbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(cyclopropanecarbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’-(cyclopropanecarbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and computational properties of the target compound with analogs from literature:

*Binding affinity values from molecular docking against glucosamine-6-phosphate synthase (PDB: 2VF5) .

Key Observations:

Substituent Electronic Effects: The 4-fluorobenzyl group in the target compound (vs. Cyclopropanecarbonyl introduces rigidity compared to bulkier acyl groups (e.g., trimethoxybenzylidene in Ligand 1), which may optimize binding pocket compatibility .

Binding Affinity Trends :

- Ligands with bromophenyl (Ligand 2: -7.3 kcal/mol) and trimethoxybenzylidene (Ligand 1: -7.1 kcal/mol) substituents show stronger predicted binding than simpler analogs, suggesting electron-rich aromatic systems enhance interactions .

- The target compound’s cyclopropanecarbonyl group may mimic these effects via its polarized carbonyl and compact geometry.

Biological Activity :

- Derivatives with 4-fluorobenzyl or halogenated aryl groups consistently exhibit antimicrobial properties, likely due to enhanced lipophilicity and target specificity .

Molecular Docking and DFT Studies

- Docking Methodology : AutoDock Vina and AutoDockTools protocols (applied to analogs ) suggest the target’s 4-fluorobenzyl group may occupy hydrophobic pockets in glucosamine-6-phosphate synthase, while the cyclopropanecarbonyl group interacts with catalytic residues.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing N'-(cyclopropanecarbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 4-fluorobenzyl group at the pyridine N1 position.

- Hydrazide formation via condensation of the carboxylic acid intermediate with cyclopropanecarbonyl chloride under anhydrous conditions .

- Cyclization to form the 2-oxo-1,2-dihydropyridine core, often catalyzed by acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions .

Optimization : - Temperature control (60–80°C) for hydrazide formation to avoid side reactions.

- Solvent selection (e.g., ethanol for solubility vs. DMSO for high-temperature stability) .

- Use of thin-layer chromatography (TLC) to monitor reaction progress .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy (¹H and ¹³C): Confirms substitution patterns (e.g., 4-fluorobenzyl proton signals at δ 5.2–5.4 ppm) and hydrazide NH peaks (δ 9.5–10.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

- Infrared spectroscopy (IR) : Identifies carbonyl stretches (C=O at 1680–1720 cm⁻¹) and hydrazide N–H bends (1550–1600 cm⁻¹) .

Basic: How can researchers design initial biological activity screens for this compound?

- Enzyme inhibition assays : Test against targets like glucosamine-6-phosphate synthase (critical for microbial cell walls) using UV-Vis or fluorescence-based readouts .

- Antimicrobial screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity assays : Evaluate IC₅₀ values in mammalian cell lines (e.g., HEK293) via MTT or resazurin assays to rule out nonspecific toxicity .

Advanced: What computational strategies are recommended to study its binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina with Lamarckian genetic algorithms to predict binding modes. Set grid boxes to encompass active sites (e.g., 25 ų for glucosamine-6-phosphate synthase) .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with catalytic residues) .

- Free-energy calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

Advanced: How should researchers resolve contradictions in crystallographic data for this compound?

- Refinement protocols : Use SHELXL for small-molecule refinement, applying restraints for disordered fluorobenzyl or cyclopropane groups .

- Twinned data analysis : Employ HKL-3000 to deconvolute overlapping reflections if crystal twinning is suspected (twin law > 0.3 requires re-refinement) .

- Validation tools : Check PLATON for symmetry errors and R1/Rfree discrepancies (>5% indicates overfitting) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 4-fluorobenzyl group with chlorobenzyl or methoxybenzyl to assess electronic effects on bioactivity .

- Hydrazide modification : Test cyclopropanecarbonyl vs. acetyl or nitrobenzoyl groups to evaluate steric vs. electronic contributions .

- 3D-QSAR modeling : Build CoMFA/CoMSIA models using alignment rules based on docking poses to predict activity cliffs .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–10) at 37°C for 24h, followed by HPLC-UV analysis (degradants >5% indicate instability) .

- Light exposure tests : Monitor photodegradation via UV-Vis spectroscopy (λmax shifts >10 nm suggest structural breakdown) .

- Plasma stability assays : Use human plasma at 37°C with LC-MS quantification (half-life <1h requires prodrug strategies) .

Advanced: What solvent systems optimize its reactivity in nucleophilic substitution reactions?

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance reaction rates for SNAr mechanisms but may require post-reaction dialysis .

- Ether-water biphasic systems : Improve yield for acid-sensitive intermediates (e.g., 70% in THF/H₂O vs. 45% in ethanol) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12h conventional) while maintaining >90% purity .

Advanced: How to design alternative synthetic routes to bypass low-yielding steps?

- Enzyme-catalyzed reactions : Use lipases for regioselective acylation (e.g., CAL-B for cyclopropanecarbonyl group introduction) .

- Flow chemistry : Continuous-flow reactors for hazardous steps (e.g., nitration) with real-time FT-IR monitoring .

- Protecting group strategies : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclopropane coupling .

Advanced: How to address conflicting bioactivity data across different assays?

- Dose-response validation : Re-test IC₅₀ values using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Membrane permeability assays : Compare Caco-2 cell permeability (Papp < 1×10⁻⁶ cm/s) to rule out false negatives in cellular models .

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.